molecular formula C19H18FN3O3S B2808733 3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione CAS No. 879138-61-1

3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2808733
CAS No.: 879138-61-1
M. Wt: 387.43
InChI Key: ITMMLHOGNPXSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione is a structurally complex heterocyclic molecule featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This scaffold is substituted at position 3 with a 4-fluorophenylmethyl group and at position 1 with a 2-oxo-2-pyrrolidin-1-ylethyl moiety.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-14-5-3-13(4-6-14)11-23-18(25)17-15(7-10-27-17)22(19(23)26)12-16(24)21-8-1-2-9-21/h3-7,10H,1-2,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMMLHOGNPXSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions One common approach is to start with the thieno[3,2-d]pyrimidine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted thienopyrimidine derivatives.

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name / ID Core Structure Substituents Biological Activity Molecular Weight (g/mol) Key References
Target Compound Thieno[3,2-d]pyrimidine 3: 4-Fluorophenylmethyl; 1: 2-oxo-2-pyrrolidin-1-ylethyl Hypothesized kinase inhibition ~349.38 (calculated)
BB10-8602 Thieno[3,2-d]pyrimidine 3: 4-Fluorophenylmethyl Undisclosed (structural analogue) 276.29
Olmutinib (VII) Thieno[3,2-d]pyrimidine Acrylamide, methylpiperazinyl EGFR inhibitor (NSCLC treatment) ~480 (estimated)
Compound 16 (Acta Pharm, 2017) Thieno[3,2-d]pyrimidine 3: Chlorophenyl; pyrrolo moiety Anticancer (superior to doxorubicin) ~500 (estimated)
3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Pyrrolo[3,2-d]pyrimidine Fluorophenyl, methoxyphenoxy Bioactive precursor N/A
ACET () Pyrimidine-2,4-dione Carboxyethyl, carboxythiophene Undisclosed (GluR modulator) N/A

Key Observations

Substituent Impact on Activity :

  • The 4-fluorophenylmethyl group, common in the target compound and BB10-8602, is associated with enhanced hydrophobic interactions in receptor binding .
  • The pyrrolidinylethyl substituent in the target compound may improve solubility compared to simpler alkyl chains, as seen in pyrrolidine-containing antiplasmodial agents .

Core Structure Variations: Thieno[3,2-d]pyrimidine derivatives (e.g., Olmutinib) exhibit kinase inhibition, while pyrrolo[3,2-d]pyrimidines () are explored as bioactive precursors . Pyrimidine-2,4-dione derivatives like ACET demonstrate modular pharmacology, with substituents dictating target specificity (e.g., ionotropic glutamate receptors) .

Biological Activity Trends: Anticancer Activity: Compound 16 (Acta Pharm, 2017) outperformed doxorubicin, highlighting the role of chlorophenyl and pyrrolo groups in cytotoxicity . The target compound’s pyrrolidinylethyl group may similarly enhance tumor selectivity.

Physicochemical and Pharmacokinetic Comparisons

  • Hydrogen Bonding : The pyrimidine-2,4-dione core provides hydrogen-bond acceptors, critical for target engagement (e.g., ACET’s interaction with glutamate receptors) .
  • Metabolic Stability : Pyrrolidine rings (as in the target compound) are less prone to oxidative metabolism than piperidine analogues (), suggesting improved half-life .

Biological Activity

3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione is a synthetic compound belonging to the thienopyrimidine class. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its structure features a thieno[3,2-d]pyrimidine core which is known for its diverse biological properties, including potential applications in cancer therapy and as an antimicrobial agent.

  • IUPAC Name : this compound
  • Molecular Formula : C19H18FN3O3S
  • Molecular Weight : 387.43 g/mol
  • CAS Number : 879138-61-1

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects. The thieno[3,2-d]pyrimidine scaffold is particularly noted for its ability to affect signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that derivatives of thienopyrimidine compounds exhibit potent anticancer activities. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by stimulating oxidative stress and inhibiting critical signaling pathways like the Notch-AKT pathway . The specific compound has been evaluated for its potential to inhibit tumor growth and promote cancer cell death.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thienopyrimidine derivatives are often explored for their ability to combat bacterial infections and other pathogens. The presence of the fluorophenyl group may enhance the compound's lipophilicity, improving its ability to penetrate microbial membranes.

Case Studies and Research Findings

StudyFindings
Discovery of Thienopyrimidine Derivatives A study highlighted the synthesis of thienopyrimidine derivatives that showed high binding affinity for LHRH receptors, indicating potential applications in hormone-related cancers .
Antitumor Activity Evaluation Research on similar compounds demonstrated significant inhibition of cell proliferation in breast cancer models, with mechanisms involving oxidative stress induction .
Mechanism Exploration Molecular modeling studies suggest that structural modifications can lead to enhanced efficacy against specific targets, supporting further investigation into structure-activity relationships .

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for this compound?

The synthesis typically begins with constructing the thieno[3,2-d]pyrimidine core via cyclization reactions (e.g., using thiourea derivatives and carbonyl precursors). Subsequent steps involve introducing substituents: the 4-fluorophenyl group via nucleophilic substitution (e.g., 4-fluorobenzyl chloride) and the pyrrolidinylethyl moiety through alkylation or coupling reactions. Critical parameters include solvent choice (DMF or DMSO for polar aprotic conditions), temperature (80–120°C for cyclization), and catalysts (e.g., palladium for cross-couplings). Post-synthesis, purity is confirmed via HPLC (>95%), and structural integrity via ¹H/¹³C NMR .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

¹H and ¹³C NMR are indispensable for assigning proton/carbon environments (e.g., distinguishing carbonyl signals at ~170 ppm for dione groups). IR spectroscopy validates functional groups (e.g., C=O stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). Purity is assessed via reverse-phase HPLC with UV detection (λ=254 nm) .

Q. What initial biological screening approaches are recommended?

Prioritize target-based assays (e.g., kinase inhibition using recombinant enzymes) followed by cell viability assays (MTT/XTT in cancer lines like MCF-7 or A549). Dose-response curves (1 nM–100 μM) determine IC₅₀ values. Include positive controls (e.g., staurosporine for apoptosis) and validate solubility in assay buffers (DMSO ≤0.1% v/v) .

Q. What stability considerations apply for storage and handling?

Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolyzed dione groups). Avoid prolonged exposure to light to prevent photodegradation .

Advanced Questions

Q. How can reaction yields be optimized for introducing the 2-oxo-2-pyrrolidin-1-ylethyl group?

Optimize coupling reactions by screening catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMSO vs. THF), and temperature (60–100°C). Use kinetic monitoring (TLC or inline IR) to identify reaction endpoints. Design of Experiments (DOE) methodologies can model interactions between variables (e.g., molar ratios, stirring rates). Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. What strategies resolve contradictions in biological activity data across assays?

Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell proliferation). Control variables: cell line selection (HEK293 vs. HeLa), serum content (0–10% FBS), and pH (6.5–7.5). Apply statistical rigor (ANOVA, p<0.05) across ≥3 replicates. Use solubility enhancers (e.g., cyclodextrins) to mitigate false negatives from aggregation .

Q. How can computational methods predict binding modes to biological targets?

Perform molecular docking (AutoDock Vina) against crystallographic targets (e.g., kinases from PDB). Validate with molecular dynamics (MD) simulations (AMBER, 100 ns trajectories) to assess binding stability. Quantum mechanics/molecular mechanics (QM/MM) optimizes ligand-protein interaction energies. Compare predictions with experimental SAR data from fluorophenyl-substituted analogs .

Q. What methodologies resolve discrepancies in NMR spectral assignments?

Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)). Solvent variation (CDCl₃ vs. DMSO-d6) clarifies exchangeable protons. If crystallizable, X-ray diffraction provides unambiguous confirmation .

Q. How to design SAR studies evaluating the fluorophenyl group’s role?

Synthesize analogs with substituents (Cl, CH₃, H) at the 4-position of the phenyl ring. Test in parallel using standardized assays (e.g., IC₅₀ in kinase panels). Apply QSAR models (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric parameters with activity. Measure physicochemical properties (LogP via shake-flask, pKa via potentiometry) to assess bioavailability .

Q. What approaches elucidate metabolic pathways in preclinical models?

Incubate with liver microsomes (human/rat) + NADPH to identify Phase I metabolites (LC-MS/MS, Q-TOF). Use stable isotope labeling (e.g., ¹³C) to track biotransformations. Compare in vitro results with in vivo PK studies (plasma/tissue sampling at 0–24 h). Identify glucuronidation/sulfation products via enzymatic hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.